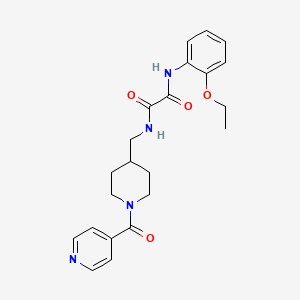
N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
Compound Overview
The compound features a complex structure that includes an oxalamide moiety, which is known for its role in various biological activities. The presence of the piperidine and isonicotinoyl groups suggests potential interactions with multiple biological targets, including receptors and enzymes.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway can be summarized as follows:
- Preparation of the Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving suitable amines and carbonyl compounds.
- Formation of the Oxalamide Linkage : This step typically involves the reaction of an amine with an oxalic acid derivative under controlled conditions to form the oxalamide bond.
- Final Coupling Reaction : The ethoxyphenyl group is introduced through a coupling reaction, completing the synthesis.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing piperidine rings have shown efficacy against various bacterial strains and fungi. In vitro studies suggest that this compound may possess similar properties, although specific data on this compound is limited.
Anticancer Activity
The structural features of this compound suggest potential anticancer activity. Compounds with oxalamide linkages have been explored for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies on related compounds have shown promising results in inhibiting cancer cell proliferation.
The proposed mechanisms of action for similar compounds include:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, interfering with metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- DNA Intercalation : Some oxalamides are known to intercalate into DNA, leading to disruption of replication and transcription processes.
Data Tables
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 10 | |
| Anticancer (Breast) | MCF-7 | 25 | |
| Anticancer (Lung) | A549 | 30 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several piperidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the piperidine structure could enhance antimicrobial activity significantly.
Case Study 2: Anticancer Potential
In a comparative study, a series of oxalamide derivatives were tested against various cancer cell lines. The results demonstrated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further research.
属性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-2-30-19-6-4-3-5-18(19)25-21(28)20(27)24-15-16-9-13-26(14-10-16)22(29)17-7-11-23-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZXJFELVIOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














